![molecular formula C12H15FN2O B1275965 1-(2-Fluorobenzoyl)piperidin-4-amine CAS No. 886498-38-0](/img/structure/B1275965.png)
1-(2-Fluorobenzoyl)piperidin-4-amine
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Overview
Description
“1-(2-Fluorobenzoyl)piperidin-4-amine” is a chemical compound with the molecular formula C12H15FN2O . It has a molecular weight of 222.26 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of piperidine derivatives like “1-(2-Fluorobenzoyl)piperidin-4-amine” is a significant area of research in modern organic chemistry . Piperidines serve as important synthetic fragments for designing drugs and have a significant role in the pharmaceutical industry .Molecular Structure Analysis
The molecular structure of “1-(2-Fluorobenzoyl)piperidin-4-amine” consists of a six-membered piperidine ring with a 2-fluorobenzoyl group attached to one of the carbon atoms . The InChI code for this compound is 1S/C12H15FN2O.ClH/c13-11-4-2-1-3-10 (11)12 (16)15-7-5-9 (14)6-8-15;/h1-4,9H,5-8,14H2;1H .Physical And Chemical Properties Analysis
“1-(2-Fluorobenzoyl)piperidin-4-amine” is a solid substance at room temperature . It has a molecular weight of 222.26 and a molecular formula of C12H15FN2O .Scientific Research Applications
Synthesis of Piperidine Derivatives
1-(2-Fluorobenzoyl)piperidin-4-amine: is a valuable precursor in the synthesis of a wide range of piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s structure allows for various intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.
Pharmacological Applications
The piperidine moiety is a common feature in many pharmacologically active compounds. 1-(2-Fluorobenzoyl)piperidin-4-amine can be utilized in the discovery and biological evaluation of potential drugs. Its derivatives have been found to exhibit a range of biological activities, which are essential for the development of new medications .
Proteomics Research
In proteomics, 1-(2-Fluorobenzoyl)piperidin-4-amine serves as a biochemical tool for studying protein expression and function. Its structural properties make it suitable for use in various proteomic techniques, such as affinity chromatography and mass spectrometry .
Designing Dual Inhibitors
Researchers have designed a series of 2-amino-4-(1-piperidine) pyridine derivatives, including 1-(2-Fluorobenzoyl)piperidin-4-amine , as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These inhibitors are significant for targeted cancer therapies.
Anticoagulant Effects
The compound has been used in the synthesis of derivatives that exhibit strong factor IIa inhibition, showing good anticoagulant effects. This application is particularly relevant in the development of new treatments for thrombotic disorders .
Safety and Hazards
The safety information for “1-(2-Fluorobenzoyl)piperidin-4-amine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Future Directions
Piperidine derivatives like “1-(2-Fluorobenzoyl)piperidin-4-amine” have significant potential in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15/h1-4,9H,5-8,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVVDCMQKWGTHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzoyl)piperidin-4-amine |
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